molecular formula C15H15Cl2FN4O3S B12786262 2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid CAS No. 907539-79-1

2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid

Cat. No.: B12786262
CAS No.: 907539-79-1
M. Wt: 421.3 g/mol
InChI Key: BGDGHNSKANYMHF-JGVFFNPUSA-N
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Description

2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a pyrrole moiety, each contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and pyrrole moieties. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: Replacement of one functional group with another, which can occur under various conditions, such as nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pressure, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    (1S,2R)-1-Methyl-4-Cyclohexene-1,2-Dicarboxylic Acid:

Uniqueness

2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

907539-79-1

Molecular Formula

C15H15Cl2FN4O3S

Molecular Weight

421.3 g/mol

IUPAC Name

2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-fluoropiperidin-1-yl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H15Cl2FN4O3S/c1-6-10(16)11(17)12(20-6)13(23)21-8-2-3-22(5-7(8)18)15-19-4-9(26-15)14(24)25/h4,7-8,20H,2-3,5H2,1H3,(H,21,23)(H,24,25)/t7-,8+/m0/s1

InChI Key

BGDGHNSKANYMHF-JGVFFNPUSA-N

Isomeric SMILES

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2F)C3=NC=C(S3)C(=O)O)Cl)Cl

Canonical SMILES

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2F)C3=NC=C(S3)C(=O)O)Cl)Cl

Origin of Product

United States

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